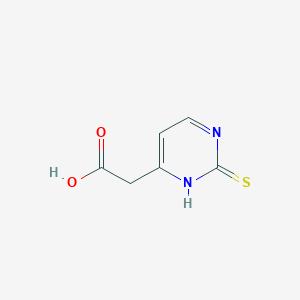
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a butanoic acid chain. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the Mannich reaction, where an amino group is introduced to a carbonyl compound in the presence of formaldehyde and a primary or secondary amine . The reaction conditions often require controlled temperatures and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of biocatalysts and enzymatic processes is also explored to enhance the efficiency and environmental sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted derivatives of this compound. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to various physiological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid include:
- 3-(4-Hydroxyphenyl)propanoic acid
- 4-Hydroxybenzoic acid
- 4-Hydroxycinnamic acid
Uniqueness
What sets this compound apart is its chiral nature and the presence of both amino and hydroxyphenyl groups. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-4-amino-3-(4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
AHHGOBRUDALIPK-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


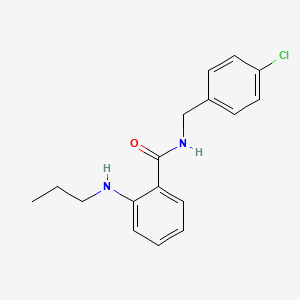

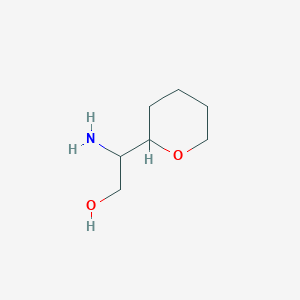

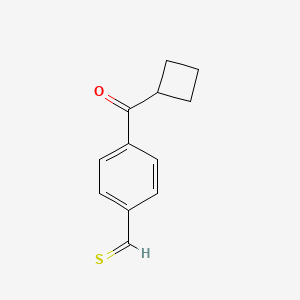

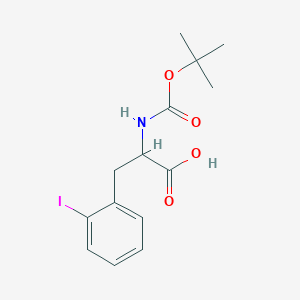
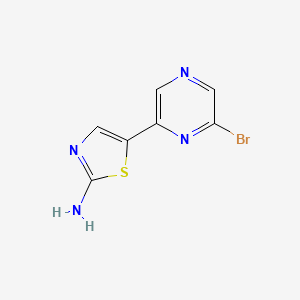
![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)

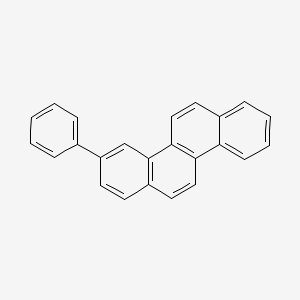
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
